2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
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Overview
Description
2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a tetrazole ring and a trimethoxyphenyl group, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced aromatic compounds.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and trimethoxyphenyl group could play crucial roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-tetrazol-1-yl)-N-phenylbenzamide: Lacks the trimethoxy groups, which may affect its biological activity.
N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the tetrazole ring, potentially altering its mechanism of action and applications.
Uniqueness
2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of both the tetrazole ring and the trimethoxyphenyl group, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H17N5O4 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H17N5O4/c1-24-14-8-11(9-15(25-2)16(14)26-3)19-17(23)12-6-4-5-7-13(12)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23) |
InChI Key |
CJGVTWCETYOZSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Origin of Product |
United States |
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